REACTION_CXSMILES
|
C([O:4][C:5](=[CH:7][C:8]([CH3:10])=[CH2:9])[CH3:6])(=O)C.[CH3:11][C:12]([CH3:16])=[CH:13][CH2:14]O.CC(C)=CC(O)=O>C(O)(=O)C>[CH3:6][C:5]([CH2:4][CH2:14][CH:13]=[C:12]([CH3:16])[CH3:11])=[CH:7][C:8](=[O:9])[CH3:10]
|
Name
|
4-methyl-2,4-pentadien-2-yl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=CC(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
being distilled off continuously
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC(C)=O)CCC=C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |